2,4-Dichlorobenzene-1,3,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

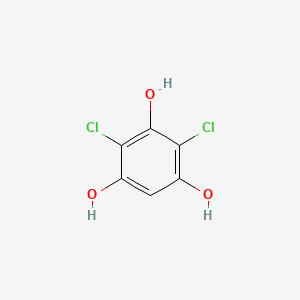

2,4-Dichlorobenzene-1,3,5-triol is a chemical compound with the molecular formula C6H4Cl2O3. It is characterized by the presence of two chlorine atoms and three hydroxyl groups attached to a benzene ring. This compound is known for its white crystalline solid form and limited solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzene-1,3,5-triol can be synthesized through the chlorination of corresponding phenols. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of phenolic compounds in reactors designed to handle large volumes and ensure safety measures are in place to manage the reactive chlorine gas .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichlorobenzene-1,3,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed.

Major Products Formed:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of benzene-1,3,5-triol.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

2,4-Dichlorobenzene-1,3,5-triol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities due to its structural similarity to naturally occurring phenolic compounds.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of dyes, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2,4-Dichlorobenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenol: Similar structure but lacks the additional hydroxyl groups.

1,3,5-Trichlorobenzene: Contains three chlorine atoms but no hydroxyl groups.

2,4,6-Trichlorophenol: Contains three chlorine atoms and one hydroxyl group.

Uniqueness: 2,4-Dichlorobenzene-1,3,5-triol is unique due to the combination of two chlorine atoms and three hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

2,4-Dichlorobenzene-1,3,5-triol (DCBT) is a chlorinated phenolic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its biological effects, mechanisms of action, and implications for health and industry.

DCBT is characterized by the presence of three hydroxyl groups and two chlorine substituents on a benzene ring. Its molecular formula is C6H4Cl2O3, which influences its reactivity and interaction with biological systems.

The biological activity of DCBT can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups in DCBT can form hydrogen bonds with biological macromolecules, affecting their structure and function.

- Halogen Bonding : Chlorine atoms may participate in halogen bonding, which can enhance the compound's reactivity towards various biological targets.

- Iron Chelation : DCBT has been shown to limit the availability of iron to bacterial cells, a mechanism that may underlie its antimicrobial properties .

Antimicrobial Activity

DCBT has been studied for its antimicrobial properties, particularly against plant pathogens. Research indicates that:

- Minimum Inhibitory Concentration (MIC) : The MIC of DCBT against Xanthomonas citri was found to be as low as 0.05 mM, demonstrating significant antibacterial potency .

- Bactericidal Activity : At concentrations above 0.1 mM, DCBT exhibited complete bactericidal effects against X. citri, suggesting its potential as a biocontrol agent in agriculture .

Toxicological Studies

Toxicological assessments have revealed mixed results regarding the safety of DCBT:

- Acute Toxicity : In animal studies, high doses of DCBT led to adverse effects such as liver pathology and gastrointestinal irritation. For instance, young adult female rats showed growth depression at doses above 300 mg/kg .

- Chronic Exposure : Long-term feeding studies in dogs and rats indicated no significant adverse effects at lower doses (up to 20 mg/kg), suggesting a no-observed-adverse-effect level (NOAEL) around this range .

Comparative Studies

A comparative analysis of the antibacterial activity of DCBT with other compounds reveals its unique profile:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.13 | Xanthomonas citri |

| Copper Oxychloride | 43.1 | Xanthomonas citri |

| Kanamycin | 19.9 | Various bacterial species |

DCBT's MIC is significantly lower than that of copper oxychloride and kanamycin, indicating its potential effectiveness as an alternative antimicrobial agent in agricultural settings.

Case Studies

Several case studies have highlighted the application of DCBT in different fields:

- Agricultural Applications : The use of DCBT as a biopesticide has been explored due to its efficacy against plant pathogens without the harsh environmental impact associated with synthetic pesticides.

- Pharmaceutical Research : Investigations into the structural analogs of DCBT have led to the development of new therapeutic agents targeting bacterial infections.

Propriétés

IUPAC Name |

2,4-dichlorobenzene-1,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSQPNNFYAWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.